N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-18-6-7-21(19(2)13-18)27-25(32)17-30-16-24(34-3)22(31)14-20(30)15-28-8-10-29(11-9-28)26(33)23-5-4-12-35-23/h4-7,12-14,16H,8-11,15,17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPIJMFJCUWMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including furan, piperazine, pyridine, and acetamide. Its synthesis typically involves several key steps:
- Formation of the furan-piperazine intermediate : Reaction of furan-2-carboxylic acid with piperazine.
- Attachment of the pyridine moiety : Reaction with a pyridine derivative.
- Methoxylation and oxidation : Modifying the pyridine ring to achieve the final structure.
The IUPAC name for this compound is 2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it has shown potential in modulating neurotransmitter systems, which could be beneficial for neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
- Anticancer Activity : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
Case Studies
A study conducted on the compound's effects on mouse splenocytes showed that it could significantly enhance immune responses by rescuing splenocytes from apoptosis at concentrations as low as 100 nM . This suggests a potential role in immunotherapy.
Another investigation focused on its antileishmanial properties, where it was found to inhibit Leishmania parasites effectively. The compound's mechanism involved disrupting the parasite's metabolic pathways, leading to reduced viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share critical structural motifs with the target molecule:
*Calculated based on molecular formula.
Key Observations:
The tosyl-piperazine in may improve metabolic stability due to steric bulk, whereas the pyridine-2-carbonyl in could facilitate metal coordination or hydrogen bonding.
Aromatic Substituents :
- The 2,4-dimethylphenyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration relative to the 3-nitrophenyl in or 4-fluorophenyl in .
- Electron-withdrawing groups (e.g., nitro in ) could reduce electron density, affecting receptor binding kinetics.
Core Heterocycles: The pyridinone core in the target compound and is redox-active, unlike the thiazole-pyrazoline hybrid in , which may confer distinct mechanistic profiles.
Anti-Exudative Activity (Analogous to ):
Compounds with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
Dopamine Receptor Selectivity (Analogous to ):
Piperazine derivatives like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () target dopamine D3 receptors . The target compound’s furan-2-carbonyl-piperazine may alter receptor affinity compared to dichlorophenyl or pyridinyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
